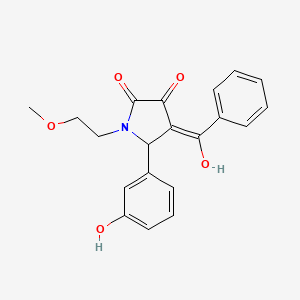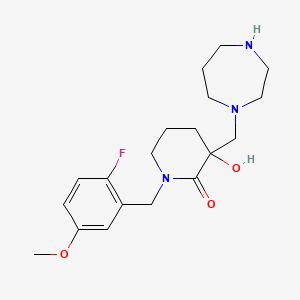
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-2,5-dioxo-1-imidazolidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-2,5-dioxo-1-imidazolidinyl)acetamide, also known as MMPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMPI is a member of the imidazolidinone family of compounds and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
作用机制
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-2,5-dioxo-1-imidazolidinyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound is able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the production of prostaglandins and leukotrienes, which are lipid compounds that play a role in inflammation, pain, and fever. This compound has been shown to reduce pain and fever in animal models of inflammation.
实验室实验的优点和局限性
One advantage of using N-(2-methoxy-5-methylphenyl)-2-(3-methyl-2,5-dioxo-1-imidazolidinyl)acetamide in lab experiments is its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and asthma. This compound has also been shown to possess antitumor properties and has been studied for its potential use in cancer treatment. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell lines at high concentrations.
未来方向
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-2-(3-methyl-2,5-dioxo-1-imidazolidinyl)acetamide. One area of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of this compound in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and asthma. The potential use of this compound in cancer treatment is also an area of future research. Finally, the investigation of the mechanism of action of this compound is an area of future research.
合成方法
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-2,5-dioxo-1-imidazolidinyl)acetamide involves the reaction of 2-methoxy-5-methylphenylamine with ethyl chloroacetate to form N-(2-methoxy-5-methylphenyl)glycine ethyl ester. This intermediate is then reacted with phosgene to form N-(2-methoxy-5-methylphenyl)glycine chloride, which is then reacted with 3-methyl-2,5-dioxoimidazolidine to form this compound.
科学研究应用
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-2,5-dioxo-1-imidazolidinyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and asthma. This compound has also been shown to possess antitumor properties and has been studied for its potential use in cancer treatment.
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-4-5-11(21-3)10(6-9)15-12(18)7-17-13(19)8-16(2)14(17)20/h4-6H,7-8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQYUXJLXHUIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5342915.png)
![6-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5342917.png)
![2-[benzyl(methyl)amino]-N-(2,3-dihydroxypropyl)-2-indanecarboxamide](/img/structure/B5342923.png)
![3-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5342933.png)
![3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-pyrazol-5-amine](/img/structure/B5342935.png)

![2-(4-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5342943.png)
![3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5342952.png)
![methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate](/img/structure/B5342954.png)

methanone](/img/structure/B5342963.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5342967.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5342970.png)
![2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5342991.png)